molecular formula C19H19N3O2 B4524400 3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B4524400
M. Wt: 321.4 g/mol
InChI Key: PLMKOKHIPHYEFV-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that features an indole core, an acetyl group, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized using Fischer indole synthesis.

    Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Propanamide Linker: The final step involves coupling the acetylated indole with the pyridine moiety using a suitable amide coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.

    Reduction: Reduction reactions could target the acetyl group or the pyridine moiety.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include proteins, enzymes, or receptors involved in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)propanamide: Lacks the acetyl group.

    3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)propanamide: Has a different position of the pyridine moiety.

Uniqueness

The presence of both the acetyl group and the pyridine moiety in 3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14(23)17-13-22(18-5-3-2-4-16(17)18)11-8-19(24)21-12-15-6-9-20-10-7-15/h2-7,9-10,13H,8,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKOKHIPHYEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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